molecular formula C11H14ClNO B7974783 3-Chloro-4-pyridyl 1-ethylpropyl ketone

3-Chloro-4-pyridyl 1-ethylpropyl ketone

Cat. No.: B7974783
M. Wt: 211.69 g/mol
InChI Key: YZMYFPIKEMGAKV-UHFFFAOYSA-N
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Description

3-Chloro-4-pyridyl 1-ethylpropyl ketone is a substituted pyridine derivative characterized by a ketone functional group at the 1-ethylpropyl position and a chlorine atom at the 3-position of the pyridine ring. This compound belongs to the class of heterocyclic aromatic ketones, which are of interest in medicinal chemistry, agrochemical research, and materials science due to their structural versatility and reactivity.

Properties

IUPAC Name

1-(3-chloropyridin-4-yl)-2-ethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-8(4-2)11(14)9-5-6-13-7-10(9)12/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMYFPIKEMGAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)C1=C(C=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-pyridyl 1-ethylpropyl ketone involves the reaction of 3-chloro-4-pyridine with 1-ethylpropyl ketone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound efficiently and cost-effectively. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-pyridyl 1-ethylpropyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Chloro-4-pyridyl 1-ethylpropyl ketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-pyridyl 1-ethylpropyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-chloro-4-pyridyl 1-ethylpropyl ketone, we analyze its structural and functional similarities and differences with key analogs.

Table 1: Structural and Functional Comparison

Compound Name Pyridine Substitution Ketone Position Additional Substituents Key Applications/Findings
3-Chloro-4-pyridyl 1-ethylpropyl ketone 3-Cl, 4-ketone 1-ethylpropyl Chlorine, branched alkyl chain Limited data; inferred reactivity from analogs
3-Acetylpyridine 3-ketone None Methyl group Flavoring agent, nicotinic receptor studies
4-Acetylpyridine 4-ketone None Methyl group Neurotoxicity studies, chemical synthesis
NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone) 3-pyridyl 1-butanone Nitrosamine group Tobacco carcinogen, induces lung/pancreatic tumors

Structural Differences and Implications

Chlorine Substituent: The 3-chloro group in 3-chloro-4-pyridyl 1-ethylpropyl ketone enhances electrophilicity compared to non-chlorinated analogs like 3-acetylpyridine. This increases reactivity in nucleophilic substitution or coupling reactions .

Ketone Position : The 4-pyridyl ketone configuration may influence electronic distribution differently than 3-acetylpyridine, altering binding affinity in biological systems .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property 3-Chloro-4-pyridyl 1-ethylpropyl ketone 3-Acetylpyridine 4-Acetylpyridine NNK
Molecular Weight (g/mol) ~215.7 (estimated) 121.14 121.14 207.23
Log Kow (Octanol-Water) ~2.8 (predicted) 0.35 0.35 1.02
Water Solubility (mg/L) Low (branched alkyl chain) 1,000,000 1,000,000 50,000
Reactivity High (Cl, ketone) Moderate Moderate High (nitrosamine)

Notes:

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